2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide
Description
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a methylsulfonyl group, and a phenyl group, which contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-31(29,30)27(18-11-7-10-17(14-18)22(23,24)25)15-21(28)26-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPKRGYWCGXDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide typically involves the reaction of aniline derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The process includes the following steps:
Starting Materials: Aniline derivatives, trifluoromethylsulfonyl chloride, and other reagents such as triethylamine and dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures, typically around -40°C to -20°C, to ensure the stability of the intermediates.
Purification: The crude product is purified through recrystallization using solvents like toluene to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The methylsulfonyl group contributes to the compound’s stability and reactivity, facilitating its use in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
- N-(3-methoxypropyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
Uniqueness
Compared to similar compounds, 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
